molecular formula C10H9ClO2S2 B2363893 3-(4-Chlorophenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide CAS No. 343376-12-5

3-(4-Chlorophenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide

Cat. No. B2363893
CAS RN: 343376-12-5
M. Wt: 260.75
InChI Key: PUTIKSKIAFQQDQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide (3-CP-SDT) is a sulfur-containing heterocyclic compound with a wide range of potential applications in the field of scientific research. It is a yellow-coloured crystalline solid that has the molecular formula C8H6ClOS2. This compound has been extensively studied due to its unique properties and potential applications in a variety of fields, including medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

1. Precursor in Heterocyclic Chemistry

3-(4-Chlorophenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide serves as a precursor in the synthesis of heterocyclic o-quinodimethanes. These compounds are produced by pyrolysis of heterocyclic fused sulfones, which then react with various dienophiles (Chaloner et al., 1992).

2. Study of Intramolecular Interactions

The compound is involved in the study of intramolecular interactions in sulfur-organic compounds. Researchers have used it to investigate the nature of the interaction between the sulfonyl group and other substituents (Klimusheva et al., 1980).

3. Synthesis of Bicyclic Dioxetanes

It has been used in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These dioxetanes display interesting properties like base-induced chemiluminescence (Watanabe et al., 2010).

4. Precursor for Fused Polycyclic Nitrosulfolane Derivatives

The compound is a key substrate in the modified synthesis of 2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides, which are promising materials for assembling fused polycyclic nitrosulfolane derivatives (Savelev et al., 2021).

5. Investigation of Oxidation Reactions

Its oxidation reactions have been investigated in detail, which is essential for understanding its chemical reactivity and potential applications in organic synthesis (Nakayama & Sugihara, 1991).

6. Precursor in Diels-Alder Reactions

It acts as a precursor in Diels-Alder reactions, illustrating its utility in synthetic organic chemistry (Andrade et al., 2003).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2S2/c11-8-1-3-9(4-2-8)14-10-5-6-15(12,13)7-10/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTIKSKIAFQQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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